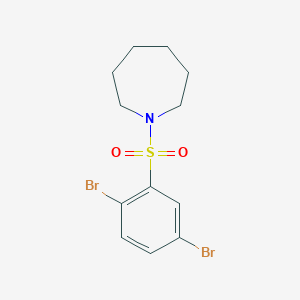

1-(2,5-Dibromophenyl)sulfonylazepane

Description

The compound 1-(2,5-Dibromophenyl)sulfonylazepane is a sulfonamide derivative featuring an azepane (a seven-membered saturated heterocyclic ring containing one nitrogen atom) substituted with a 2,5-dibromophenylsulfonyl group. Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.

Properties

CAS No. |

457961-20-5 |

|---|---|

Molecular Formula |

C12H15Br2NO2S |

Molecular Weight |

397.13g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)sulfonylazepane |

InChI |

InChI=1S/C12H15Br2NO2S/c13-10-5-6-11(14)12(9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |

InChI Key |

ZLPCBKRJSQGUAC-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () focuses on chiral and racemic 1,3-dioxolane dicarboxylate derivatives (e.g., compounds 5–8), which are structurally distinct from sulfonylazepanes. These compounds were evaluated for antibacterial and antifungal activities (Table 1). While direct comparisons to 1-(2,5-Dibromophenyl)sulfonylazepane cannot be made due to structural differences, general insights into sulfonamide and heterocyclic compound behavior can be inferred:

Table 1: Key Properties of Compounds from

| Compound | Structure Type | Biological Activity (MIC Range) | Notable Features |

|---|---|---|---|

| 5–8 | 1,3-Dioxolane dicarboxylates | 4.8–5000 µg/mL (antibacterial) | Chiral centers, ester groups |

| Amikacin | Aminoglycoside antibiotic | Reference antibiotic (bacteria) | Broad-spectrum activity |

| Fluconazole | Triazole antifungal | Reference antifungal (yeast) | Ergosterol synthesis inhibition |

Key Differences from Sulfonylazepanes :

Structural Backbone :

- 1,3-Dioxolanes () are five-membered cyclic acetals with two ester groups, whereas sulfonylazepanes are seven-membered nitrogen-containing rings with sulfonamide substituents. The latter’s larger ring size and sulfonamide group may confer distinct steric and electronic properties.

Bioactivity Profile :

- The 1,3-dioxolane derivatives in showed broad-spectrum antibacterial activity (MIC as low as 4.8 µg/mL against S. aureus and E. coli) and antifungal activity (MIC 62.5 µg/mL against C. albicans) . Sulfonylazepanes, by contrast, are more commonly associated with central nervous system (CNS) targets (e.g., serotonin receptor modulation) or enzyme inhibition (e.g., carbonic anhydrase) in literature outside the provided evidence.

Chirality: Compounds 5–8 in emphasize enantiomeric purity (>99% ee for compound 7), which is critical for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.